(2-Nitrophenyl)(2,4,6-trimethoxyphenyl)methanone
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Overview
Description
(2-Nitrophenyl)(2,4,6-trimethoxyphenyl)methanone is an organic compound that belongs to the class of benzophenones. This compound is characterized by the presence of a nitrophenyl group and a trimethoxyphenyl group attached to a central methanone moiety. Benzophenones are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)(2,4,6-trimethoxyphenyl)methanone typically involves the condensation of 2-nitrobenzoyl chloride with 2,4,6-trimethoxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions: (2-Nitrophenyl)(2,4,6-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Reduction: (2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized products.
Scientific Research Applications
(2-Nitrophenyl)(2,4,6-trimethoxyphenyl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various derivatives with potential biological activities.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Industry: Utilized in the development of new materials with unique properties, such as UV absorbers and photoinitiators for polymerization reactions.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)(2,4,6-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trimethoxyphenyl group enhances the compound’s ability to bind to specific proteins, such as tubulin and Hsp90, inhibiting their function and leading to anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
(2,6-Dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone: This compound contains a similar trimethoxyphenyl group but differs in the presence of a piperidino moiety.
(2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone: This compound has a similar nitrophenyl group but differs in the presence of a chlorophenyl group.
Uniqueness: (2-Nitrophenyl)(2,4,6-trimethoxyphenyl)methanone is unique due to the combination of its nitrophenyl and trimethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group allows for versatile chemical transformations and interactions with various biological targets.
Properties
CAS No. |
61736-73-0 |
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Molecular Formula |
C16H15NO6 |
Molecular Weight |
317.29 g/mol |
IUPAC Name |
(2-nitrophenyl)-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H15NO6/c1-21-10-8-13(22-2)15(14(9-10)23-3)16(18)11-6-4-5-7-12(11)17(19)20/h4-9H,1-3H3 |
InChI Key |
AEBVSRZEWZJVMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C2=CC=CC=C2[N+](=O)[O-])OC |
Origin of Product |
United States |
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